molecular formula C6H12O6 B1681917 L-(-)-Sorbose CAS No. 87-79-6

L-(-)-Sorbose

Cat. No. B1681917
CAS RN: 87-79-6
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-UHFFFAOYSA-N
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Description

L-(-)-Sorbose is a naturally occurring sugar alcohol that is found in many fruits, vegetables, and grains. It is a monosaccharide (single sugar unit) that belongs to the aldose family of carbohydrates. It is a white, odorless, and crystalline solid that is soluble in water. It has a sweet taste, similar to that of sucrose, and is used in food and beverage production as a sweetener and preservative. It is also used in the medical and pharmaceutical industries for the production of drugs, vitamins, and other compounds.

Scientific Research Applications

Influence on Fungal Morphology and Enzyme Release

L-(-)-Sorbose, a sugar known for inducing paramorphogenesis in fungi, has significant implications for fungal morphology and enzyme release. In Trichoderma reesei, sorbose increases branching and septation in the mycelium, enhancing extracellular β-glucosidase activity. This increase in enzyme activity is attributed to a weakened association of the enzyme with fungal walls due to a decrease in wall glucan content in the presence of sorbose (Bisaria, Nanda, & Ghose, 1986). Similarly, in Aspergillus fumigatus, sorbose induces colonial paramorphs, restricting growth and altering the major cell-wall constituents, influencing various enzyme activities (El-Shafei, 1997).

Regulation of Cellulase Gene Transcription

Sorbose has a regulatory effect on cellulase gene transcription in Trichoderma reesei. It coordinates the regulation of six cellulase genes at the transcriptional level, similar to the effects observed with sophorose in T. reesei strains (Nogawa, Goto, Okada, & Morikawa, 2001).

Chemical Synthesis Applications

L-Sorbose is a valuable sugar in pharmaceutical and chemical industries. A study outlined practical routes for synthesizing L-sorbopyranoses from D-glucopyranoses, emphasizing its importance in industrial applications (Ullah, Li, Zheng, & Song, 2021).

Role in Bacterial Metabolism

L-Sorbose also plays a role in bacterial metabolism. In Escherichia coli, genes for L-sorbose utilization were identified, highlighting the metabolic pathways and genetic factors involved in utilizing this sugar as a carbon and energy source (Woodward & Charles, 1982). Furthermore, in Candida albicans, the gene SOU1 is crucial for L-sorbose assimilation, with its expression influenced by chromosome copy number (Janbon, Sherman, & Rustchenko, 1998).

Bacterial Transport and Metabolism

In Lactobacillus casei, genes encoding L-sorbose metabolism have been identified, providing insight into the bacterial transport and metabolism of this sugar (Yebra, Veyrat, Santos, & Pérez-Martínez, 2000).

Enzymatic Functions in Yeast

Candida albicans' gene SOU1 encodes a sorbose reductase required for L-sorbose utilization, demonstrating the enzymatic functions and pathways for L-sorbose metabolism in yeast (Greenberg, Price, Oliver, Sherman, & Rustchenko, 2005).

properties

IUPAC Name

1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859146
Record name Hex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87-79-6, 139686-85-4, 551-68-8
Record name sorbose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97195
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Psicose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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